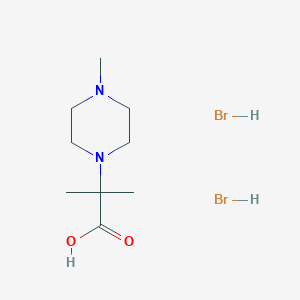![molecular formula C8H7ClN2 B1423611 4-Chlor-7-methyl-1H-pyrrolo[3,2-c]pyridin CAS No. 1082040-95-6](/img/structure/B1423611.png)
4-Chlor-7-methyl-1H-pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
“4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H7ClN2 . It is a solid substance .
Synthesis Analysis
The synthesis of “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” and similar compounds has been reported in various studies . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” includes a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 7-position .Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” are not detailed in the available resources, pyrrolopyridine derivatives have been studied for their reactivity .Physical and Chemical Properties Analysis
“4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” has a molecular weight of 166.61 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. The compound has a topological polar surface area of 28.7 Ų and contains 11 heavy atoms .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
4-Chlor-7-methyl-1H-pyrrolo[3,2-c]pyridin: Derivate wurden auf ihre potenziellen Antitumoraktivitäten untersucht. Eine Reihe von Pyrrolo[2,3-d]pyrimidin-Derivaten, die strukturell verwandt sind, haben vielversprechende Ergebnisse in vitro gegen verschiedene menschliche Krebszelllinien gezeigt . Es wurde festgestellt, dass diese Verbindungen Apoptose induzieren und einen Zellzyklusarrest verursachen, was sie für die Krebsforschung von Bedeutung macht.
Molekular-Docking-Studien
Die Derivate der Verbindung wurden in Molekular-Docking-Studien eingesetzt, um ihre Bindungsaffinitäten zu bestimmten Proteinen zu verstehen. So haben bestimmte Derivate vielversprechende Bindungsaffinitäten gegenüber dem antiapoptotischen Protein Bcl2 gezeigt, was entscheidend ist, um den Wirkmechanismus in der Krebstherapie zu verstehen .
Struktur-Wirkungs-Beziehung (SAR)-Analyse
Forscher haben verschiedene Derivate von This compound synthetisiert, um die Struktur-Wirkungs-Beziehung zu untersuchen. Durch Veränderung der Substituenten am Pyrrolopyrimidin-Gerüst zielen sie darauf ab, die Antitumoraktivität und Selektivität zu optimieren .
Synthese biologisch aktiver Verbindungen
Die Kernstruktur von This compound ist ein Schlüsselgerüst bei der Synthese biologisch aktiver Verbindungen. Es wurde verwendet, um verschiedene Moleküle mit potenziellen biomedizinischen Anwendungen zu erzeugen, darunter antidiabetische, antimykobakterielle, antivirale und Antitumoraktivitäten .
Neurologische und Immunsystem-Erkrankungen
Derivate von This compound wurden auf ihr therapeutisches Potenzial bei der Behandlung von Erkrankungen des Nerven- und Immunsystems untersucht. Dies unterstreicht die Vielseitigkeit und Bedeutung der Verbindung in der pharmazeutischen Chemie .
Chemische Synthesetechniken
Die Verbindung war an Studien beteiligt, die neue und robuste Ansätze für die chemische Synthese untersuchen. So stellt die Verwendung von Mikrowellentechniken zur Herstellung von Pyrrolopyrimidin-Derivaten einen Fortschritt in der Synthesemethodik dar .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties .
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions .
Biochemical Pathways
Pyrrolopyridine derivatives have been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Result of Action
Some pyrrolopyridine derivatives have shown efficacy in reducing blood glucose, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .
Eigenschaften
IUPAC Name |
4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUNWBKKCPOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263903 | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-95-6 | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)


![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)



![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)




![4-[(6-Methylpyridazin-3-yl)oxy]aniline](/img/structure/B1423551.png)
